molecular formula C5H11NO B3030679 3-(Methoxymethyl)azetidine CAS No. 942400-33-1

3-(Methoxymethyl)azetidine

Cat. No.: B3030679
CAS No.: 942400-33-1
M. Wt: 101.15
InChI Key: YUBXINNQKJTNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)azetidine is an organic compound with the molecular formula C6H12NO and a molecular weight of 114.16 g/mol . It is generally a colorless or light yellow oily liquid . This compound is part of the azetidine family, which is known for its strained four-membered ring structure containing nitrogen.

Preparation Methods

The synthesis of 3-(Methoxymethyl)azetidine can be achieved through various methods. One common approach involves the cyclization of open-chain structures or the reduction of readily available 2-azetidinones . Another method includes the nucleophilic ring opening of aziridines . Additionally, metal-catalyzed synthesis and organocatalysis are also employed to prepare azetidines . Industrial production methods often involve these synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

3-(Methoxymethyl)azetidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reduction reactions can be carried out using reducing agents to yield the reduced form of the compound.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents used in these reactions include dry chemicals, carbon dioxide, and alcohol-resistant foam . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

3-(Methoxymethyl)azetidine can be compared with other similar compounds within the azetidine family. Some of these similar compounds include:

    Azetidine: The parent compound with a simple four-membered ring structure containing nitrogen.

    2-Azetidinone: A derivative with a carbonyl group at the second position.

    3-Hydroxy-N-methylazetidine-2-carboxylic acid: A hydroxylated and carboxylated derivative.

The uniqueness of this compound lies in its methoxymethyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.

Properties

IUPAC Name

3-(methoxymethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-4-5-2-6-3-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBXINNQKJTNES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660895
Record name 3-(Methoxymethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942400-33-1
Record name 3-(Methoxymethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxymethyl)azetidine
Reactant of Route 2
3-(Methoxymethyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-(Methoxymethyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-(Methoxymethyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-(Methoxymethyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-(Methoxymethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.